REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[CH2:11][N:5]2[N:6]=[C:7]([CH2:9][OH:10])[CH:8]=[C:4]2[CH2:3]1>C(Cl)(Cl)Cl.O=[Mn]=O>[CH3:1][C:2]1([CH3:12])[CH2:11][N:5]2[N:6]=[C:7]([CH:9]=[O:10])[CH:8]=[C:4]2[CH2:3]1
|
Name
|
|
Quantity
|
3.19 g
|
Type
|
reactant
|
Smiles
|
CC1(CC=2N(N=C(C2)CO)C1)C
|
Name
|
|
Quantity
|
222 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
the column was eluted with hexane-AcOEt (3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC=2N(N=C(C2)C=O)C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |